N-(3-Bromo-1-methyl-1h-1,2,4-triazol-5-yl)ethane-1,2-diamine dihydrochloride
Overview
Description
Scientific Research Applications
One notable study involved the synthesis of derivatives such as 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and their novel cyclized products. These compounds were evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids, with some derivatives showing promising inhibitory activities (Asghari et al., 2016).
Structural and Thermal Properties
Research has also been conducted to understand the structural and thermal properties of related compounds. For instance, the crystal structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine was determined at different temperatures to study its thermal expansion. The results revealed anisotropic thermal expansion, which is significant in the design and development of materials with specific thermal properties (Zerrouki et al., 2016).
Safety and Hazards
Mechanism of Action
Target of action
It’s worth noting that compounds containing the 1,2,4-triazole nucleus, such as this one, are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of action
1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions , which could potentially influence their interaction with targets.
Biochemical pathways
Indole derivatives, which share some structural similarities with this compound, are known to have diverse biological activities .
Result of action
Compounds with a similar 1,2,4-triazole structure have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN5.2ClH/c1-11-5(8-3-2-7)9-4(6)10-11;;/h2-3,7H2,1H3,(H,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRSEEKMRHIVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrCl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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